Clofurac
Description
Historical Context and Initial Research Trajectories of Clofurac
The historical context of this compound research is rooted in the broader exploration of chemical compounds for potential therapeutic uses. While specific detailed historical accounts of the initial research trajectories solely focused on this compound are not extensively documented in the provided search results, its presence in various chemical databases and classifications indicates it has been identified and studied within academic and potentially pharmaceutical contexts nih.govchemicalbook.comresearchgate.netcbsa-asfc.gc.ca. The inclusion of this compound in lists of chemical substances and its assignment of identifiers like CAS number (60986-89-2) and PubChem CID (68806) point to its formal recognition and cataloging in the chemical literature, which is a fundamental step in any research trajectory nih.govchemicalbook.comresearchgate.net.
Classification and Structural Archetype within Medicinal Chemistry Research
This compound is classified as an organic compound with the molecular formula C₁₄H₁₅ClO₂ nih.gov. Its chemical structure is identified as 5-chloro-6-cyclohexyl-3H-1-benzofuran-2-one nih.gov. This structure places it within the benzofuranone class of compounds. Benzofuranones are a group of heterocyclic organic compounds containing a benzofuran (B130515) ring system with a ketone group. The specific archetype of this compound involves a benzofuran-2-one core substituted with a chlorine atom at the 5-position and a cyclohexyl ring at the 6-position nih.gov.
In the context of medicinal chemistry, the structural archetype of this compound is significant due to the presence of key functional groups and structural motifs. The benzofuranone core itself can be found in various biologically active molecules. The chlorine atom is a common substituent in medicinal chemistry, known to influence a compound's lipophilicity, electronic properties, and interactions with biological targets chemrxiv.orgnih.gov. The cyclohexyl ring adds bulk and lipophilicity, which can impact pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME) nih.gov.
The classification of chemical compounds in medicinal chemistry is often based on structural similarities and functional properties, sometimes using systems like the Anatomical Therapeutic Chemical (ATC) classification or structure-based taxonomies who.intwikipedia.orgtulane.edu. While an ATC code for this compound is not provided, its structural features allow for its classification within organic chemistry and potentially within pharmacological categories based on observed activities nih.govncats.iowho.int. The presence of a halogen (chlorine) and a cyclic system (cyclohexyl and benzofuran) are common features explored in drug design to modulate activity and properties chemrxiv.orgnih.govnih.gov.
Significance and Rationale for Advanced Academic Investigation
The significance and rationale for advanced academic investigation into this compound stem from its reported biological activities, specifically its anti-inflammatory and analgesic properties researchgate.netncats.io. Inflammation and pain are complex physiological processes involved in numerous diseases, and the search for new and more effective therapeutic agents in these areas is an ongoing focus of medicinal chemistry research nih.govmdpi.com.
Advanced academic investigation would aim to:
Elucidate the precise mechanism of action by which this compound exerts its anti-inflammatory and analgesic effects. This could involve studying its interactions with specific enzymes, receptors, or signaling pathways involved in inflammation and pain perception.
Explore the structure-activity relationships (SAR) of this compound. By synthesizing and testing analogues with modifications to the benzofuranone core, chlorine substituent, or cyclohexyl ring, researchers can identify which parts of the molecule are crucial for its activity and how modifications influence potency and selectivity.
Investigate potential new therapeutic applications beyond inflammation and pain, based on its structural similarity to other known bioactive compounds or through high-throughput screening against various biological targets.
Study its physicochemical properties in detail, such as solubility, stability, and lipophilicity (LogP is computed as 4.5) nih.govnih.gov. These properties are critical for determining a compound's potential as a drug candidate and guiding the design of improved analogues nih.gov.
The rationale for such investigations is to potentially develop this compound or its derivatives into novel therapeutic agents with improved efficacy, reduced side effects, or different pharmacological profiles compared to existing drugs. Academic research plays a crucial role in this process by providing fundamental insights into the compound's biology and chemistry, which can then inform further development. The presence of this compound in research-oriented databases and its listing alongside other compounds studied in medicinal chemistry highlights its relevance as a subject of academic inquiry nih.govresearchgate.net.
Data Tables:
| Property | Value | Source |
| PubChem CID | 68806 | PubChem nih.gov |
| CAS Number | 60986-89-2 | PubChem nih.gov |
| Molecular Formula | C₁₄H₁₅ClO₂ | PubChem nih.gov |
| Molecular Weight | 250.72 g/mol | PubChem nih.gov |
| XLogP3 | 4.5 | PubChem nih.gov |
Structure
2D Structure
3D Structure
Properties
CAS No. |
60986-89-2 |
|---|---|
Molecular Formula |
C14H15ClO2 |
Molecular Weight |
250.72 g/mol |
IUPAC Name |
5-chloro-6-cyclohexyl-3H-1-benzofuran-2-one |
InChI |
InChI=1S/C14H15ClO2/c15-12-6-10-7-14(16)17-13(10)8-11(12)9-4-2-1-3-5-9/h6,8-9H,1-5,7H2 |
InChI Key |
FFPGKSCPXZYKFO-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)C2=C(C=C3CC(=O)OC3=C2)Cl |
Canonical SMILES |
C1CCC(CC1)C2=C(C=C3CC(=O)OC3=C2)Cl |
Synonyms |
5-CCHDHBF 5-chloro-6-cyclohexyl-2,3-dihydrobenzofuran-2-one |
Origin of Product |
United States |
Synthetic Methodologies and Derivatization Strategies for Clofurac
Established Synthetic Pathways and Chemical Precursors
The synthesis of Clofurac, with the IUPAC name (4-chloro-2-(2-oxo-2,3-dihydrofuran-3-yl)phenoxy)acetic acid, logically proceeds through the formation of key structural components: a substituted phenoxyacetic acid and a dihydrofuranone ring. General synthetic strategies for similar compounds provide a framework for its potential production.
Synthesis of Key Intermediates (e.g., Benzofuranone Scaffolds, Coumaranone Derivatives)
The core of this compound is a substituted benzofuranone-like structure. The synthesis of benzofuranone and coumaranone derivatives is well-established in organic synthesis. These methods often involve the cyclization of appropriately substituted precursors.
A common approach to synthesizing benzofuranone scaffolds involves the intramolecular cyclization of phenoxyacetic acid derivatives. For instance, the synthesis of related phenoxyacetic acids can be achieved by reacting a substituted phenol with chloroacetic acid in the presence of a base. A patent describes a general method for synthesizing phenoxyacetic acid derivatives by mixing a salt compound of phenol or methylphenol with a salt compound of chloroacetic acid in a solvent, followed by heating, acidification, and subsequent chlorination google.com.
Another relevant synthetic route involves the photochemical cyclization of compounds like 2-(2-formylphenoxy)acetic acid and its esters, which can yield chromanone and benzofuranone derivatives rsc.org. While not a direct synthesis of the dihydrofuranone ring in this compound, this demonstrates a method of forming a cyclic ether fused to a benzene ring from a phenoxyacetic acid precursor.
The synthesis of 2-(benzofuran-2-yl)acetic acid has been achieved via a Willgerodt–Kindler rearrangement, providing a pathway to a key structural motif that could potentially be modified to form the dihydrofuranone ring of this compound nih.gov.
The table below summarizes some general synthetic approaches for key precursors related to the this compound structure.
| Precursor Type | General Synthetic Approach | Key Reagents |
| Phenoxyacetic Acid Derivatives | Williamson ether synthesis | Substituted phenol, Chloroacetic acid, Base (e.g., NaOH, K2CO3) |
| Benzofuranone Scaffolds | Intramolecular cyclization of phenoxyacetic acids | Dehydrating agents, Acid catalysts |
| Coumaranone Derivatives | Cyclization of o-formylphenoxyacetic acid | Acetic anhydride, Sodium acetate |
Reaction Mechanisms and Optimization Studies
The reaction mechanisms for the formation of the key intermediates are generally well-understood. The synthesis of the phenoxyacetic acid moiety typically follows an SN2 mechanism, where the phenoxide ion acts as a nucleophile, displacing the chloride from chloroacetic acid.
The cyclization to form the benzofuranone ring can proceed through various mechanisms depending on the specific reagents. For example, acid-catalyzed intramolecular acylation would involve the protonation of the carboxylic acid, followed by nucleophilic attack from the aromatic ring and subsequent dehydration.
Optimization of these reactions would involve screening different solvents, bases, catalysts, and reaction temperatures to maximize the yield and purity of the desired products. For instance, a patent on phenoxyacetic acid derivative synthesis details the optimization of solvent ratios, catalyst molar ratios, and reaction times to improve product content and solvent recovery google.com.
Advanced Synthetic Approaches and Novel Derivatization
While specific advanced synthetic methods for this compound are not detailed in the literature, general strategies for similar compounds can be considered.
Investigation of Stereoselective Synthesis
The this compound molecule contains a chiral center at the 3-position of the dihydrofuranone ring. Therefore, stereoselective synthesis would be crucial for obtaining enantiomerically pure forms of the compound. Asymmetric synthesis of related heterocyclic compounds often employs chiral catalysts or auxiliaries to control the stereochemistry of the cyclization step. While no specific studies on the stereoselective synthesis of this compound were found, this remains a critical area for investigation to produce specific stereoisomers, which may have different biological activities.
Prodrug Design and Nitric Oxide Releasing Analogues
Prodrug design is a common strategy to improve the pharmacokinetic properties of a drug. For a compound like this compound, the carboxylic acid group is a prime target for modification to create ester or amide prodrugs. These prodrugs would be designed to be inactive until they are metabolized in the body to release the active this compound molecule.
The development of nitric oxide (NO)-releasing analogues is another advanced derivatization strategy. This involves chemically linking a nitric oxide-donating moiety to the parent drug molecule. This approach can potentially enhance the therapeutic effects or reduce the side effects of the original compound. For a molecule like this compound, an NO-releasing group could be attached via the carboxylic acid functional group.
Solid-Phase and Combinatorial Synthesis Methodologies
Solid-phase synthesis and combinatorial chemistry are powerful tools for the rapid synthesis of large libraries of related compounds for biological screening. While no specific applications of these techniques to this compound have been reported, the general principles are applicable.
For solid-phase synthesis, the phenoxyacetic acid core of this compound could be attached to a solid support, allowing for the sequential addition of other building blocks to construct the dihydrofuranone ring and introduce other modifications. This would facilitate the purification process and allow for the automated synthesis of a library of this compound analogues.
Combinatorial synthesis could be employed to generate a diverse library of this compound derivatives by systematically varying the substituents on the aromatic ring and the dihydrofuranone moiety. This would enable the exploration of the structure-activity relationship (SAR) and the identification of compounds with improved properties.
Molecular Mechanisms of Action of Clofurac
Elucidation of Intracellular Signaling Pathways
Second Messenger Systems and Their Regulation
Second messengers are intracellular signaling molecules released in response to extracellular stimuli (first messengers) wikipedia.orgnih.gov. They play a critical role in signal transduction cascades, amplifying the initial signal and triggering various physiological changes within the cell, such as proliferation, differentiation, and migration wikipedia.org. Common examples of second messengers include cyclic AMP (cAMP), cyclic GMP (cGMP), inositol (B14025) triphosphate (IP3), diacylglycerol (DAG), and calcium ions wikipedia.orgnih.gov.
Second messenger systems are tightly regulated to ensure precise cellular signaling nih.gov. For instance, in the adenylyl cyclase/cAMP pathway, the enzyme adenylyl cyclase (AC) catalyzes the conversion of ATP to cAMP, and its activity is controlled by regulatory proteins like G proteins (Gs and Gi subunits) nih.govlibretexts.org. The produced cAMP then activates downstream targets like protein kinase A (PKA) nih.govlibretexts.org. Similarly, phospholipase C (PLC) is an effector enzyme that generates the second messengers DAG and IP3 from PIP2, leading to the activation of protein kinase C (PKC) and the release of calcium from intracellular stores wikipedia.orglibretexts.orgopen.ac.uk. Calcium ions themselves act as second messengers, influencing numerous cellular functions wikipedia.org.
While the general principles of second messenger systems are well-established wikipedia.orgnih.govopen.ac.ukfrontiersin.org, specific details regarding the direct interaction of Clofurac with these pathways, including its effects on the production, degradation, or downstream targets of specific second messengers, would require dedicated research findings on this compound itself.
Gene Expression Modulation and Transcriptional Regulation
Gene expression is a tightly controlled process that determines which genes are active in a cell and at what level news-medical.net. This regulation occurs at multiple levels, including transcriptional and post-transcriptional control news-medical.netwikipedia.org. Transcriptional regulation, a key point of control in eukaryotes, involves factors like promoters and enhancers that influence the ability of RNA polymerase to transcribe mRNA news-medical.net. Regulatory proteins, such as activators and repressors (transcription factors), bind to DNA sequences to either promote or inhibit transcription news-medical.netufl.edu.
The modulation of gene expression by chemical compounds can occur through various mechanisms, including direct interaction with transcription factors, epigenetic modifications, or influencing the signaling pathways that converge on transcriptional machinery elifesciences.orgelifesciences.org. Understanding how a compound affects gene expression provides insights into its long-term cellular impact and biological effects. Specific research detailing how this compound influences the expression of particular genes or interacts with transcriptional regulatory proteins is necessary to describe its role in gene expression modulation.
Structure-Activity Relationship (SAR) Studies at the Molecular Level
Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry and drug discovery. They aim to understand how variations in chemical structure correlate with changes in biological activity nih.govresearchcommons.orgnih.gov. This knowledge is crucial for designing and optimizing compounds with desired properties.
Design and Synthesis of Analogues for SAR Elucidation
A primary approach in SAR studies involves the design and synthesis of analogues, which are compounds structurally similar to the parent compound but with specific modifications mdpi.comrsc.orgnih.govmdpi.com. By systematically altering different parts of the molecule, researchers can probe the contribution of specific functional groups or structural features to the observed biological activity mdpi.comrsc.org. The synthesis of these analogues requires tailored chemical routes to introduce the desired structural changes mdpi.comnih.gov.
For this compound, SAR studies would involve synthesizing derivatives with modifications to its core benzofuranone structure, the chlorine atom, or the cyclohexyl ring. Evaluating the biological activity of these analogues would then help to identify which parts of the molecule are essential for its activity and which modifications might enhance or alter its effects.
Computational Approaches to SAR Analysis
Computational methods play an increasingly important role in SAR analysis dovepress.comnih.gov. Techniques such as molecular docking, quantitative structure-activity relationship (QSAR) modeling, and pharmacophore modeling can provide valuable insights into the relationship between structure and activity researchcommons.orgnih.govijpsonline.com. Molecular docking, for instance, can predict how a compound binds to a biological target, while QSAR models use mathematical relationships to correlate structural descriptors with biological activity researchcommons.orgijpsonline.com. Computational approaches can help prioritize which analogues to synthesize and test, accelerating the SAR exploration process dovepress.comnih.gov.
For this compound, computational SAR analysis could involve docking studies to predict potential binding sites on target proteins or the development of QSAR models based on experimental activity data of this compound and its analogues. These methods can help to rationalize experimental findings and guide the design of new compounds. mdpi.commdpi.comnih.gov
Functional Group Contributions to Biological Activity
Systematic SAR studies involving the modification or replacement of functional groups on the this compound structure would be necessary to determine their specific contributions to its biological activity. This could involve, for example, altering the chlorine atom, modifying the cyclohexyl ring, or introducing different substituents onto the benzofuranone core. rsc.org
Preclinical Pharmacological Research on Clofurac
In Vitro Cellular and Biochemical Investigations
In vitro studies are crucial for understanding the direct effects of a compound on biological systems at the cellular and molecular levels. For clofurac, these investigations aim to elucidate its interactions with cellular components and biochemical pathways.
Cell Line Studies (e.g., Receptor Occupancy, Signal Transduction Assays)
Cell line studies are commonly employed in preclinical research to assess the effects of compounds on specific cellular processes, including receptor binding and the subsequent activation or inhibition of signal transduction pathways. These studies can involve evaluating the affinity of a compound for a particular receptor (receptor occupancy) or measuring changes in downstream signaling molecules or cellular responses triggered by compound binding. nih.govjuliahealth.orgcenmed.comnih.gov
While this compound has been identified as a powerful anti-inflammatory agent and inhibitor of prostaglandin (B15479496) synthesis, suggesting interactions with cellular targets involved in inflammation and pain pathways, detailed findings from specific cell line studies, such as quantitative receptor occupancy data or comprehensive signal transduction assay results directly pertaining to this compound, were not available in the consulted literature. nih.gov Such studies would typically involve various cell lines relevant to inflammatory processes or pain signaling to determine this compound's potency and efficacy at the cellular level.
Enzyme Assays and Kinetic Characterization
Enzyme assays are fundamental to understanding how a compound interacts with specific enzymes, including whether it acts as an inhibitor, activator, or substrate. Kinetic characterization provides quantitative data on these interactions, such as the Michaelis constant (Km), maximum reaction velocity (Vmax), and inhibition constant (Ki) for inhibitors.
Research indicates that this compound is an inhibitor of prostaglandin synthesis. nih.gov Prostaglandins are synthesized by cyclooxygenase enzymes (COX-1 and COX-2). This suggests that enzyme assays focusing on the activity of these enzymes in the presence of this compound would be central to understanding its mechanism. While this compound has been shown to be more powerful than indomethacin (B1671933) in inhibiting prostaglandin synthesis, specific enzyme kinetic parameters (e.g., Ki values for COX-1 and COX-2) detailing this inhibition by this compound were not found in the available information. nih.gov Detailed enzyme kinetic studies would provide insights into the potency and type of inhibition exerted by this compound on these key enzymes.
Cellular Uptake and Efflux Mechanisms
Understanding how a compound enters and exits cells is critical for determining its intracellular concentration and ultimately its pharmacological activity. Cellular uptake and efflux mechanisms can involve passive diffusion, active transport mediated by specific transporters, or endocytosis. In vitro studies using various cell lines and techniques like radiolabeled compounds or fluorescence can elucidate these processes.
Specific research detailing the cellular uptake and efflux mechanisms of this compound was not identified in the search results. Studies in this area would typically investigate the rate and extent of this compound accumulation in different cell types, identify the transporters involved if active transport is a factor, and assess the impact of efflux pumps on its intracellular concentration.
Subcellular Localization Studies
Determining the subcellular localization of a compound can provide clues about its site of action within the cell. Some compounds exert their effects by targeting specific organelles or cellular compartments. Techniques such as fluorescence microscopy, confocal microscopy, and subcellular fractionation coupled with analytical methods can be used to determine where a compound accumulates within a cell.
Information specifically on the subcellular localization of this compound was not found in the provided search results. Given its proposed mechanism of inhibiting prostaglandin synthesis, which involves enzymes associated with cellular membranes (like the endoplasmic reticulum and nuclear envelope for COX enzymes), studies on its localization to these or other relevant cellular compartments could be informative.
In Vivo Animal Model Research
In vivo animal model research is essential for evaluating the pharmacological effects of a compound in a complex living system, assessing its efficacy, potency, and potential mechanisms of action in the context of a whole organism.
Selection and Characterization of Relevant Animal Models for Mechanistic Studies
The selection of appropriate animal models is crucial for mechanistic studies. Models are chosen based on their relevance to the human condition being studied and their ability to recapitulate key aspects of the disease or biological process. Characterization of these models involves understanding their physiological and pathological features and how they respond to interventions.
Pharmacokinetic and Pharmacodynamic Studies in Animal Systems
Preclinical pharmacokinetic (PK) and pharmacodynamic (PD) studies in animal models are crucial for understanding how a drug is processed by the body and its effects, guiding the design of subsequent studies. catapult.org.ukijrpc.comeuropa.eu These studies investigate absorption, distribution, metabolism, and excretion (ADME), as well as the relationship between drug exposure and response. ijrpc.comomicsonline.org Animal models, such as rodents, dogs, and monkeys, are widely used in toxicokinetic research due to their physiological similarities to humans, helping to predict how substances behave in the human body. omicsonline.orgmedwinpublishers.com
Absorption and Distribution Dynamics
Absorption refers to the process by which a substance enters the bloodstream, typically via routes such as the gastrointestinal tract, skin, or lungs. omicsonline.org Once absorbed, the substance is distributed throughout the body, potentially accumulating in various tissues. omicsonline.org Factors influencing distribution include blood flow, protein binding, and tissue permeability. genoskin.com Animal models are essential for studying drug absorption and distribution, providing insights into bioavailability and how drugs are distributed within different tissues. omicsonline.orgnih.gov For instance, studies in rats can offer initial insights into the bioavailability of a new drug that can be extrapolated to human physiology. omicsonline.org Plasma protein binding can significantly influence both the body burden and elimination kinetics of a compound. cdc.gov
Metabolism and Excretion Pathways (in animal models)
Metabolism primarily involves the biotransformation of a substance, often in the liver, which can lead to detoxification or the production of metabolites. omicsonline.org Excretion is the process by which the drug and its metabolites are eliminated from the body, typically through urine or feces. omicsonline.orggenoskin.com The rate of excretion affects the drug's half-life and duration of action. genoskin.com Animal metabolism studies are conducted to determine the nature of residues and the metabolic pathways of a substance in animals. fera.co.uk These studies can range from preliminary tests assessing the uptake of radiolabeled chemicals to detailed analyses of metabolite profiles. fera.co.uk Elucidating the structure of novel metabolites often requires advanced analytical techniques such as chromatography and mass spectrometry. fera.co.uk There can be significant differences in metabolism among species, which can affect the degradation pathways of new chemical entities. uni-konstanz.de For example, studies have shown species differences in the metabolism and excretory processes of various chemical compounds. frontiersin.org
Exposure-Response Relationships in Animal Systems
Exposure-response relationships aim to quantify the link between the level of drug exposure (dose or concentration) and the observed pharmacological effect or response. catapult.org.ukfda.gov These studies in animal models are valuable for understanding target modulation and determining the dosing schedules required for efficacy. catapult.org.uk Analyzing a range of doses and time points is key to characterizing the effectiveness of a drug over time. catapult.org.uk Exposure-response information from animal studies is a useful component in the drug development process and can help link findings between animal and human studies. fda.gov Quantitative pharmacology, often captured in predictive exposure-response models, is fundamental to a rational approach to dose-response characterization. europa.eu
Comparative Pharmacological Studies Across Species
Comparative pharmacology investigates the differences in how different animal species, breeds, and physiological states respond to chemical agents. uu.nl These differences are often attributed to variations in pharmacokinetics and pharmacodynamics between species. frontiersin.orguu.nl Understanding these mechanisms is important for optimizing pharmacotherapy in animals. uu.nl While extrapolating dosage regimens directly from one species to another was historically common, it is now recognized that significant pharmacokinetic and pharmacodynamic differences exist across species for various compounds. frontiersin.org Physiologically-based pharmacokinetic (PBPK) modeling is a computational technique used to predict the ADME of drugs in different species, helping to understand how inter-species differences in physiology can alter drug concentrations. youtube.com
Mechanisms of Resistance and Adaptation in Experimental Models
Mechanisms of resistance and adaptation in experimental models involve the processes by which biological systems become less sensitive or unresponsive to the effects of a chemical compound. This can involve various molecular and cellular mechanisms. In the context of antimicrobial resistance, mechanisms can include enzymatic inactivation of the drug, target site mutations, decreased permeability, and the presence of efflux pumps that reduce intracellular drug concentrations. nih.gov Experimental evolution studies, coupled with techniques like whole genome sequencing, can be used to identify genetic mechanisms of resistance and predict how resistance might evolve. biorxiv.orgbiorxiv.org While the provided search results discuss resistance mechanisms in the context of antibiotics and cancer chemotherapy, specific information regarding mechanisms of resistance or adaptation to this compound in experimental models was not found.
Advanced Analytical Methodologies for Clofurac Research
Spectroscopic Techniques for Structural Elucidation and Interaction Analysis
Spectroscopic methods are crucial for determining the molecular structure of a compound and understanding its interactions with other molecules. In the research of Clofurac, these techniques would provide fundamental insights into its identity and behavior.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Ligand-Target Interactions
NMR spectroscopy is a powerful tool for determining the structure and dynamics of molecules. In the context of ligand-target interactions, NMR can provide detailed information about how a small molecule like this compound might bind to a larger biological target, such as a protein or nucleic acid. Techniques such as ligand-observed NMR (e.g., STD-NMR, WaterLOGSY) or protein-observed NMR (monitoring chemical shift perturbations) could be used to identify binding sites, determine binding affinities, and study conformational changes upon binding. While specific NMR data for this compound interacting with a target is not available, these methods are routinely applied in drug discovery research to understand molecular recognition.
Mass Spectrometry (MS) for Metabolite Identification in Research Samples
Mass spectrometry is essential for determining the mass-to-charge ratio of molecules, which is critical for identifying unknown compounds and studying metabolic pathways. In this compound research, MS, often coupled with chromatographic separation (LC-MS or GC-MS), would be used to identify potential metabolites formed after the compound is introduced into a biological system in a research setting. By analyzing samples (e.g., cell lysates, in vitro incubation mixtures), researchers could detect and identify transformation products of this compound based on their mass fragmentation patterns and retention times. This provides insights into how the compound might be processed biochemically. Specific metabolite data for this compound is not available from the conducted searches.
X-ray Crystallography and Cryo-EM for Macromolecular Complexes
For a comprehensive understanding of how this compound interacts with a biological target at the atomic level, techniques like X-ray crystallography and Cryogenic Electron Microscopy (Cryo-EM) would be invaluable. If this compound were found to bind to a specific protein, obtaining a co-crystal structure of the this compound-protein complex via X-ray crystallography could reveal the precise binding pose and the nature of the interactions (e.g., hydrogen bonds, van der Waals forces). Cryo-EM is increasingly used for larger macromolecular assemblies and could provide structural information on this compound bound to complex biological targets that are difficult to crystallize. Such high-resolution structural data is crucial for structure-based drug design and understanding the mechanism of action. No specific crystallographic or Cryo-EM data for this compound complexes was found in the searches.
Chromatographic and Separation Methods for Purity and Quantification
Chromatographic techniques are fundamental for separating a compound from impurities and for quantifying its amount in various samples. These methods are critical for ensuring the quality of this compound used in research and for analyzing its concentration.
High-Performance Liquid Chromatography (HPLC) Method Development
HPLC is a widely used technique for separating, identifying, and quantifying each component in a mixture. For this compound research, HPLC method development would involve selecting appropriate stationary and mobile phases to achieve optimal separation of this compound from synthesis byproducts or impurities. Various detectors (e.g., UV-Vis, mass spectrometry) could be coupled with HPLC for detection and quantification. Developed HPLC methods would be essential for assessing the purity of synthesized this compound batches and for quantifying its concentration in research samples, such as solubility studies or in vitro experiments. Specific HPLC methods developed for this compound were not found in the conducted searches.
Gas Chromatography (GC) for Volatile Metabolites
Gas Chromatography (GC), often coupled with Mass Spectrometry (GC-MS), is a suitable technique for separating and analyzing volatile or semi-volatile compounds. While this compound itself may not be sufficiently volatile for GC without derivatization, this technique would be relevant for identifying and quantifying any volatile metabolites that might be formed from this compound in research studies. The sample would be vaporized and passed through a chromatographic column, separating components based on their boiling points and interaction with the stationary phase, followed by detection. No specific application of GC for this compound metabolites was found in the searches.
Capillary Electrophoresis Applications
Capillary Electrophoresis (CE) is a powerful separation technique that utilizes an electric field to separate analytes based on their charge-to-size ratio within a narrow capillary tube. selectscience.nettheanalyticalscientist.com This method offers advantages such as high separation efficiency, short analysis times, and low sample and solvent consumption. mdpi.com Different modes of CE, such as capillary zone electrophoresis (CZE), can be employed depending on the properties of the analyte and the matrix. selectscience.nettheanalyticalscientist.com
For a compound like this compound, CE could be potentially applied for several purposes:
Purity Analysis: CE can separate this compound from impurities, precursors, or degradation products, allowing for the quantitative assessment of sample purity. The high resolution of CE is particularly useful for separating structurally similar compounds. theanalyticalscientist.com
Chiral Separations: If this compound exists as enantiomers, CE with appropriate chiral selectors added to the background electrolyte could be used to separate and quantify individual enantiomers.
Analysis in Complex Matrices: While specific examples for this compound are unavailable, CE's ability to handle small sample volumes and its compatibility with various detection methods make it suitable for analyzing small molecules in different matrices. selectscience.net
Detection in CE can be achieved through various methods, including UV/Vis absorbance, fluorescence, or mass spectrometry (MS). selectscience.netnih.gov Coupling CE with Laser-Induced Fluorescence (CE-LIF) can provide high sensitivity for fluorescent compounds or those that can be derivatized with a fluorescent label. sciex.com CE-MS is a well-established hyphenated technique for the identification and characterization of separated components. theanalyticalscientist.comnih.gov
While specific data for this compound analyzed by CE was not found, a hypothetical CE separation of this compound from potential impurities might yield data similar to the illustrative table below, showing different components eluting at distinct migration times.
| Peak | Migration Time (min) | Peak Area (%) | Potential Identification |
| 1 | 5.2 | 1.5 | Impurity A |
| 2 | 6.8 | 96.5 | This compound |
| 3 | 7.5 | 2.0 | Impurity B |
Illustrative Data Table: Hypothetical CE separation data for a this compound sample.
Biophysical Techniques for Binding and Conformational Studies
Biophysical techniques are essential for understanding how small molecules interact with biological targets or other molecules and how these interactions affect their conformation. Techniques like ITC, SPR, and fluorescence spectroscopy provide quantitative data on binding affinity, kinetics, and thermodynamics. nicoyalife.combiorxiv.orgtoray-research.co.jp
Isothermal Titration Calorimetry (ITC)
Isothermal Titration Calorimetry (ITC) is a label-free technique that directly measures the heat released or absorbed during a molecular binding event. malvernpanalytical.comharvard.edunih.gov By precisely measuring these heat changes as a ligand is titrated into a solution containing a binding partner, ITC can simultaneously determine the binding affinity (KD), the stoichiometry of the interaction (n), and the thermodynamic parameters, including enthalpy (ΔH) and entropy (ΔS). malvernpanalytical.comharvard.edu This provides a complete thermodynamic profile of the interaction, offering insights into the driving forces behind the binding. malvernpanalytical.com
ITC is considered a "gold standard" for measuring binding affinity and stoichiometry because it does not require modification of the binding partners (e.g., with fluorescent tags or immobilization) and measures the interaction in solution under near-native conditions. malvernpanalytical.com
For this compound, if it is hypothesized to bind to a specific protein, enzyme, or other biomolecule, ITC could be used to:
Quantify the binding affinity.
Determine the number of this compound molecules that bind to each molecule of the binding partner.
Elucidate the thermodynamic contributions (enthalpy and entropy) to the binding process, which can provide information about the nature of the interactions (e.g., hydrogen bonding, hydrophobic effects).
While specific ITC data for this compound binding studies was not found, a typical ITC experiment involves a series of injections of the ligand (e.g., this compound) into the sample cell containing the binding partner. The heat change associated with each injection is measured, and the resulting thermogram is integrated and analyzed to generate a binding isotherm. malvernpanalytical.comharvard.edu
| Injection | Volume (µL) | Heat Burst (µJ) | Integrated Heat (kJ/mol) |
| 1 | 2 | -5.2 | -25.5 |
| 2 | 2 | -4.8 | -24.0 |
| ... | ... | ... | ... |
| Saturation | 2 | -0.5 | -2.5 |
Illustrative Data Table: Hypothetical raw data from an ITC experiment showing heat bursts upon ligand injection.
Analysis of the binding isotherm allows for the determination of key parameters:
| Parameter | Value | Unit |
| KD (Binding Affinity) | 1.5 µM | M |
| ΔH (Enthalpy) | -30.0 | kJ/mol |
| ΔS (Entropy) | -15.0 | J/mol/K |
| n (Stoichiometry) | 1.0 | - |
Illustrative Data Table: Hypothetical derived thermodynamic parameters from ITC data analysis.
Surface Plasmon Resonance (SPR)
Surface Plasmon Resonance (SPR) is a label-free optical technique used to monitor biomolecular interactions in real-time. nicoyalife.combiorxiv.orgnih.gov It measures changes in the refractive index near a sensor surface, typically coated with a thin layer of gold, which occur when molecules bind to ligands immobilized on the surface. wikipedia.orgyoutube.com This change in refractive index alters the conditions required to excite surface plasmons, leading to a detectable shift in the SPR signal. wikipedia.orgyoutube.com
SPR is particularly valuable for studying the kinetics of binding interactions, providing information on the association rate constant (kon) and the dissociation rate constant (koff). nih.govyoutube.com The equilibrium dissociation constant (KD) can be calculated from the ratio of koff to kon (KD = koff / kon). toray-research.co.jp
For studying this compound's interactions using SPR, one could:
Immobilize a potential binding partner (e.g., a protein) onto the sensor chip surface.
Flow solutions containing different concentrations of this compound over the immobilized partner.
Monitor the real-time binding and dissociation events, generating a sensorgram.
The sensorgram, a plot of SPR signal (response units, RU) versus time, provides a visual representation of the binding interaction and is used for kinetic analysis. youtube.com
| Time (s) | This compound Concentration (µM) | SPR Response (RU) | Event |
| 0-60 | 0 | Baseline | Buffer Flow |
| 60-180 | 1.0 | Increasing | Association |
| 180-300 | 0 | Decreasing | Dissociation |
| 300-420 | 5.0 | Increasing | Association |
| ... | ... | ... | ... |
Illustrative Data Table: Hypothetical SPR sensorgram data showing changes in response units during association and dissociation phases.
Analysis of sensorgrams obtained at different this compound concentrations allows for the determination of kinetic parameters:
| Parameter | Value | Unit |
| kon (Association Rate) | 1.0 x 10⁴ | M⁻¹s⁻¹ |
| koff (Dissociation Rate) | 5.0 x 10⁻³ | s⁻¹ |
| KD (Affinity) | 0.5 µM | M |
Illustrative Data Table: Hypothetical kinetic parameters derived from SPR data analysis.
Fluorescence Spectroscopy and Anisotropy
Fluorescence spectroscopy is a sensitive technique that probes the electronic excited states of molecules. frontiersin.orgnih.gov It involves exciting a fluorescent molecule (fluorophore) with light at a specific wavelength and measuring the emitted light at a longer wavelength. myscope.training The fluorescence properties, such as excitation and emission spectra, intensity, and lifetime, are sensitive to the molecule's environment and conformation. frontiersin.org
Fluorescence anisotropy (or polarization) is a related technique that measures the rotational mobility of a fluorophore. massbio.org When a small fluorophore is excited with polarized light, it emits polarized light if it remains stationary during the excited state lifetime. If it rotates, the emitted light becomes depolarized. Binding of a small fluorophore to a larger molecule restricts its rotation, leading to an increase in fluorescence anisotropy. massbio.org
For this compound, fluorescence spectroscopy and anisotropy could be applied if:
this compound is intrinsically fluorescent.
this compound can be labeled with a fluorescent probe.
The binding partner is fluorescent or can be labeled.
A fluorescent probe is used that is displaced upon this compound binding (fluorescence displacement assay). massbio.org
Potential applications include:
Binding Studies: Monitoring changes in fluorescence intensity, spectra, or anisotropy upon addition of a binding partner to determine binding affinity and stoichiometry. massbio.org Fluorescence displacement assays are particularly useful for screening small molecules that compete with a fluorescent ligand for a binding site. massbio.org
Conformational Changes: Observing changes in fluorescence properties of a labeled binding partner upon this compound binding, indicating conformational rearrangements.
Solubility and Aggregation: Fluorescence can be used to study the behavior of this compound in different solvent systems or its propensity to aggregate, provided it is fluorescent or labeled.
While specific fluorescence data for this compound was not found, illustrative data from a fluorescence binding or anisotropy experiment might look like this:
| This compound Concentration (µM) | Fluorescence Intensity (Arbitrary Units) | Fluorescence Anisotropy (r) |
| 0 | 100 | 0.050 |
| 0.5 | 95 | 0.055 |
| 1.0 | 90 | 0.060 |
| 5.0 | 60 | 0.080 |
| 10.0 | 30 | 0.100 |
Illustrative Data Table: Hypothetical fluorescence intensity and anisotropy data as a function of this compound concentration in a binding or displacement assay.
Analysis of such data can yield binding curves and affinity constants (KD).
Computational and Theoretical Research on Clofurac
Molecular Docking and Dynamics Simulations
Molecular docking and dynamics simulations are powerful computational techniques used to study the interactions between a small molecule (ligand) and a biological target, typically a protein nih.govcluspro.org. These methods help predict the preferred binding orientation (pose) of a ligand within a binding site and estimate the strength of the interaction nih.govmdpi.com. Molecular dynamics simulations further explore the dynamic behavior of the ligand-protein complex over time, providing information about its stability and conformational changes bnl.govebi.ac.ukmdpi.com.
Ligand-Protein Interaction Prediction
Predicting ligand-protein interactions (LPIs) is a crucial step in drug discovery arxiv.orgnih.gov. Computational approaches, including molecular docking, are used to identify potential binding partners and understand the nature of their interactions nih.govucl.ac.uknih.gov. These methods assess the affinity of different ligands to a target and rank them based on predicted binding scores ceu.esbiorxiv.org. In-depth analysis of docking results can reveal key amino acid residues involved in stable ligand-protein interactions, such as hydrogen bonding and hydrophobic contacts nih.govmdpi.com.
Conformational Analysis of Clofurac and its Analogues
Conformational analysis is essential for understanding the three-dimensional structure and flexibility of a molecule nih.gov. Computational methods can be used to explore the different possible shapes (conformations) that this compound and its analogues can adopt nih.gov. This is important because the conformation of a ligand can significantly influence its ability to bind to a protein target nih.gov. Molecular dynamics simulations can provide insights into the dynamic conformational changes that occur upon ligand binding mdpi.com.
Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics
Quantitative Structure-Activity Relationship (QSAR) is a cheminformatics technique that involves building mathematical models to correlate the structural and physicochemical properties of molecules with their biological activities drugdesign.orgcreative-biolabs.com. Cheminformatics, in general, applies computational methods to analyze and interpret chemical data, playing a vital role in drug discovery creative-biolabs.comneovarsity.orgudemy.com.
Descriptor Selection and Model Development
QSAR model development begins with the selection of molecular descriptors, which are numerical representations of a molecule's structural and physicochemical features drugdesign.orgresearchgate.net. These descriptors can capture various aspects, including lipophilicity, electronic effects, steric properties, and topological features researchgate.netnih.gov. Different statistical methods, such as multiple linear regression (MLR) and partial least squares (PLS), are then used to build models that relate these descriptors to the observed biological activity researchgate.net. The goal is to develop predictive models that can estimate the activity of new, untested compounds drugdesign.orgresearchgate.net.
Virtual Screening for Novel this compound Analogues
Cheminformatics techniques, including QSAR models and molecular similarity principles, are widely used in virtual screening ceu.esmdpi.com. Virtual screening is a computational method used to search large libraries of chemical compounds to identify potential candidates with desired properties ceu.esmdpi.com. By applying validated QSAR models or searching for molecules structurally similar to this compound (analogue search), researchers can virtually screen databases to find novel compounds that are likely to exhibit similar or improved activity ceu.esmdpi.comexcelra.com. This process helps narrow down the number of compounds for experimental testing, accelerating the drug discovery process ceu.esexcelra.com.
In Silico Prediction of Biochemical Pathways and Metabolic Fates
In silico methods are increasingly used to predict the biochemical pathways and metabolic fates of compounds nih.govnews-medical.netcreative-biolabs.com. Understanding how a compound is metabolized in the body is crucial for evaluating its efficacy and potential toxicity news-medical.netcreative-biolabs.com.
Computational tools can predict potential metabolic transformation products and identify the likely sites of metabolism nih.govnews-medical.netunivie.ac.at. These methods often combine machine learning approaches with rule-based systems to simulate metabolic reactions catalyzed by various enzymes, such as cytochrome P450s nih.govunivie.ac.atnih.gov. Predicting metabolic pathways can involve identifying potential connections and transformations between compounds based on known reaction rules and metabolic structures sato-lab.orgbiorxiv.orggithub.com. Advanced platforms utilize graph representation learning models to predict attributes and links in biochemical pathways github.comreactome.org.
While specific in silico metabolism data for this compound were not found in the provided search results, the general methodologies described are applicable to predicting the metabolic fate of small molecules like this compound.
Artificial Intelligence and Machine Learning Applications in this compound Research
This compound is a chemical compound with the PubChem Compound ID (CID) 68806. nih.gov
Future Directions and Emerging Research Areas
Development of Novel Clofurac Derivatives with Enhanced Research Utility
The development of novel this compound derivatives represents a key future direction. This involves modifying the core structure of this compound to potentially improve its properties for specific research applications. Such modifications could aim to enhance solubility, stability, target specificity, or introduce labels for tracking and imaging in experimental systems. The design of these derivatives would likely be guided by computational modeling and structure-activity relationship studies to predict how structural changes might impact their interactions with biological targets or their behavior in various assay systems. For instance, modifying functional groups could alter binding affinity to particular proteins or enzymes relevant to academic investigations. The creation of prodrugs, which are inactive until converted within a biological system, is another strategy that could be explored to control the release or activation of this compound in research models, potentially improving experimental precision. google.comepo.org
Integration of Omics Technologies (Genomics, Proteomics, Metabolomics)
Integrating this compound research with 'omics' technologies – genomics, proteomics, and metabolomics – offers a powerful approach to gain a comprehensive understanding of its effects at a systems level. By analyzing changes in gene expression (genomics/transcriptomics), protein profiles (proteomics), and metabolite levels (metabolomics) in response to this compound, researchers can identify affected biological pathways and networks. genexplain.comnih.govnih.govmdpi.comresearchgate.net This multi-omics integration can move beyond simple correlations to potentially reveal causal insights, such as identifying master regulator genes or proteins that drive a particular cellular phenotype influenced by this compound. genexplain.com For example, studying how this compound affects the transcriptome and proteome simultaneously can provide a more complete picture of its impact on cellular function than examining each layer in isolation. mdpi.com This approach is particularly valuable for understanding complex biological processes and could uncover previously unknown mechanisms of action or off-target effects relevant to academic research. genexplain.com
Advancements in Microfluidics and High-Throughput Screening for this compound Research
Advancements in microfluidics and high-throughput screening (HTS) technologies are expected to significantly accelerate this compound research. Microfluidic devices, which handle small fluid volumes in tiny channels, allow for precise control over cellular environments and can mimic in vivo-like conditions on a small scale. cornell.edunih.govumcgresearch.org This enables researchers to study the effects of this compound on cells or tissues under controlled dynamic conditions with minimal reagent consumption. nih.govumcgresearch.org HTS platforms, on the other hand, allow for the rapid screening of large libraries of compounds or testing this compound against a wide range of biological targets or cell lines. prinsesmaximacentrum.nlmdpi.comnih.govresearchgate.netresearchgate.net Integrating microfluidics with HTS can lead to the development of sophisticated, miniaturized assay systems capable of generating large amounts of data efficiently. This is crucial for identifying potential interactions, optimizing experimental conditions, or screening novel this compound derivatives for desired research properties in a cost-effective and time-efficient manner. nih.govprinsesmaximacentrum.nlresearchgate.net
Interdisciplinary Research with Materials Science or Nanotechnology (if applicable to non-clinical academic applications)
Interdisciplinary research combining this compound with materials science or nanotechnology holds potential for novel non-clinical academic applications. While clinical applications like targeted drug delivery are prominent in nanotechnology, non-clinical research could explore using materials science principles to develop novel matrices or platforms for studying this compound's interactions with biological systems in vitro. ucl.ac.uknih.govscirp.orgconsensus.appfrontiersin.org For instance, this compound could be incorporated into specialized materials designed for controlled release in cell culture experiments or integrated into biosensors for detecting specific biological responses. consensus.appfrontiersin.org Nanotechnology could offer tools for visualizing or manipulating this compound at the nanoscale, providing insights into its cellular uptake or localization in research models. consensus.app Nanomaterials could also be used to create scaffolds for 3D cell cultures, providing a more physiologically relevant environment to study this compound's effects. nih.gov
Q & A
Q. What are the validated methods for synthesizing Clofurac, and how can purity be rigorously confirmed?
- Methodological Answer : Synthesis of this compound typically follows protocols for heterocyclic compounds, involving condensation reactions or multi-step organic synthesis. Key steps include:
- Purification : Column chromatography or recrystallization to isolate high-purity batches .
- Characterization : Nuclear Magnetic Resonance (NMR) for structural elucidation, High-Performance Liquid Chromatography (HPLC) for purity assessment (>98%), and mass spectrometry (MS) for molecular weight confirmation .
- Reproducibility : Document solvent ratios, reaction temperatures, and catalyst concentrations in detail, adhering to guidelines for experimental transparency .
Q. Which analytical techniques are prioritized for quantifying this compound in biological matrices?
- Methodological Answer :
- HPLC-MS/MS is preferred for sensitivity in plasma/tissue samples (LOQ: 0.1 ng/mL) .
- UV-Vis Spectroscopy for concentration-dependent assays (wavelength: 270 nm) .
- Validation : Include calibration curves (R² > 0.99), spike-recovery tests (85–115%), and inter-day precision assessments (CV < 15%) .
Advanced Research Questions
Q. How can contradictory data on this compound’s metabolic stability across studies be resolved?
- Methodological Answer :
- Systematic Review : Conduct a meta-analysis of existing pharmacokinetic data, stratifying by species (e.g., murine vs. human hepatocytes), dosing regimens, and analytical methodologies .
- Controlled Replication : Reperform assays under standardized conditions (e.g., ISO 17025 labs) to isolate variables like enzyme activity or matrix effects .
- Data Harmonization : Use tools like PRISMA guidelines to assess bias and heterogeneity in reported results .
Q. What strategies optimize this compound’s target selectivity in complex biological systems?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Studies : Modify functional groups (e.g., halogen substitutions) and test binding affinity via surface plasmon resonance (SPR) .
- In Silico Modeling : Molecular docking (AutoDock Vina) to predict off-target interactions with non-cognate receptors .
- Functional Assays : Pair RNA-seq with pathway analysis (KEGG/GO) to identify unintended signaling perturbations .
Q. How should researchers design studies to address this compound’s pH-dependent solubility challenges?
- Methodological Answer :
- Preformulation Screening : Test solubility across pH 1.2–7.4 buffers (USP standards) and use co-solvents (e.g., PEG 400) or cyclodextrin complexes to enhance bioavailability .
- Dissolution Testing : Apply biorelevant media (FaSSIF/FeSSIF) to simulate gastrointestinal conditions .
- Data Interpretation : Plot solubility vs. pH curves and fit to Henderson-Hasselbalch models to predict in vivo behavior .
Data Contradiction & Reproducibility
Q. What frameworks address reproducibility issues in this compound’s reported cytotoxicity thresholds?
- Methodological Answer :
- Inter-Lab Collaboration : Adopt consensus protocols (e.g., OECD TG 432 for in vitro toxicity) across institutions .
- Open Science Practices : Share raw flow cytometry data via repositories like Zenodo, with metadata on cell lines (ATCC-certified) and passage numbers .
- Statistical Rigor : Use Bayesian hierarchical models to account for batch effects or instrument variability .
Tables for Methodological Reference
| Analytical Technique | Application in this compound Research | Key Parameters | Reference |
|---|---|---|---|
| HPLC-MS/MS | Quantification in plasma | LOQ: 0.1 ng/mL; CV < 12% | |
| NMR Spectroscopy | Structural confirmation | δ 7.3–8.1 ppm (aromatic protons) | |
| SPR | Binding affinity measurement | KD: 10–100 nM range |
Q. Guidelines for Compliance :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
